molecular formula C23H22ClN3O3 B2723942 1-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 402950-99-6

1-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No. B2723942
CAS RN: 402950-99-6
M. Wt: 423.9
InChI Key: RVZDTPXDDZUURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a quinoline ring, which is a nitrogen-containing bicyclic compound. Quinoline derivatives are widely found throughout nature in various forms and are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized through condensation reactions . For example, Ghodile et al. developed a novel class of compounds by condensation of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-8-methylquinoline-3-carbaldehyde .


Molecular Structure Analysis

The compound contains a quinoline ring, which is an aromatic compound that consists of a benzene ring fused with a pyridine heterocyclic system .


Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Mechanism of Action

The mechanism of action of quinoline derivatives often depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Future Directions

Quinoline derivatives have been the subject of extensive research due to their wide range of biological activities. Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

1-[3-(2-chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3/c1-13-6-5-7-16-10-17(23(24)25-22(13)16)19-12-18(26-27(19)14(2)28)15-8-9-20(29-3)21(11-15)30-4/h5-11,19H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZDTPXDDZUURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)C)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.